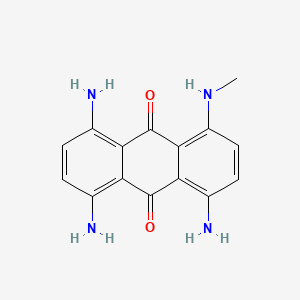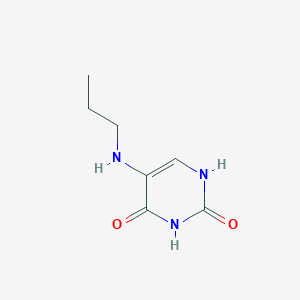![molecular formula C22H10K2O4 B13765545 dipotassium;benzo[a]pyrene-7,8-dicarboxylate CAS No. 63041-32-7](/img/structure/B13765545.png)
dipotassium;benzo[a]pyrene-7,8-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipotassium;benzo[a]pyrene-7,8-dicarboxylate: is a heterocyclic organic compound with the molecular formula C22H10K2O4 and a molecular weight of 416.509 g/mol . It is a potassium salt derivative of benzo[a]pyrene-7,8-dicarboxylic acid, which is a polycyclic aromatic hydrocarbon (PAH).
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of dipotassium;benzo[a]pyrene-7,8-dicarboxylate typically involves the reaction of benzo[a]pyrene-7,8-dicarboxylic acid with potassium hydroxide (KOH) in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of the dipotassium salt. The product is then purified through recrystallization or other suitable purification techniques .
Industrial Production Methods: The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Análisis De Reacciones Químicas
Types of Reactions: Dipotassium;benzo[a]pyrene-7,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at specific positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of benzo[a]pyrene-7,8-dicarboxylate .
Aplicaciones Científicas De Investigación
Chemistry: Dipotassium;benzo[a]pyrene-7,8-dicarboxylate is used as a model compound in studies of PAH behavior and reactivity. It helps in understanding the chemical properties and reaction mechanisms of PAHs .
Biology and Medicine: The compound is studied for its potential biological effects, including its interactions with DNA and proteins. It serves as a reference compound in toxicological studies to assess the carcinogenic and mutagenic potential of PAHs .
Industry: In industrial research, this compound is used to develop and test new materials and chemical processes. Its unique properties make it valuable in the synthesis of advanced materials and in environmental monitoring .
Mecanismo De Acción
Dipotassium;benzo[a]pyrene-7,8-dicarboxylate exerts its effects through interactions with cellular macromolecules, particularly DNA. The compound can form adducts with DNA, leading to mutations and potential carcinogenic effects. The metabolic activation of benzo[a]pyrene derivatives involves the formation of reactive intermediates, such as diol epoxides, which can bind to DNA and disrupt its normal function .
Comparación Con Compuestos Similares
Benzo[a]pyrene: A parent compound of dipotassium;benzo[a]pyrene-7,8-dicarboxylate, known for its carcinogenic properties.
Benzo[a]pyrene-7,8-dihydrodiol: A metabolite of benzo[a]pyrene with similar biological activity.
Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide: A highly reactive intermediate involved in the carcinogenic process.
Uniqueness: this compound is unique due to its specific chemical structure, which includes two carboxylate groups and two potassium ions. This structure influences its reactivity and interactions with biological molecules, making it a valuable compound for research in various scientific fields .
Propiedades
Número CAS |
63041-32-7 |
|---|---|
Fórmula molecular |
C22H10K2O4 |
Peso molecular |
416.5 g/mol |
Nombre IUPAC |
dipotassium;benzo[a]pyrene-7,8-dicarboxylate |
InChI |
InChI=1S/C22H12O4.2K/c23-21(24)16-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-17(14)20(16)22(25)26;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2 |
Clave InChI |
FGELFSFFGQLZKZ-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C=CC(=C5C(=O)[O-])C(=O)[O-])C=C2.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


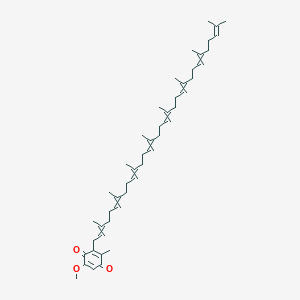
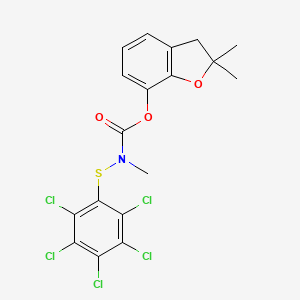
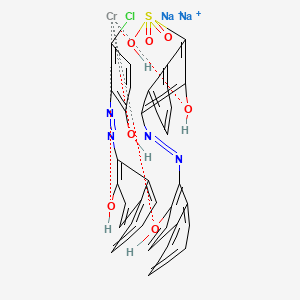
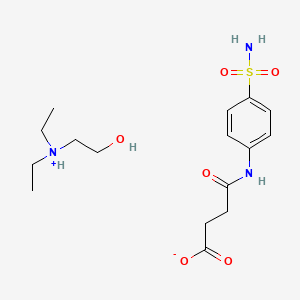

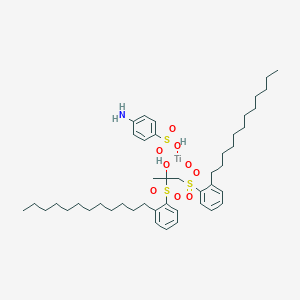
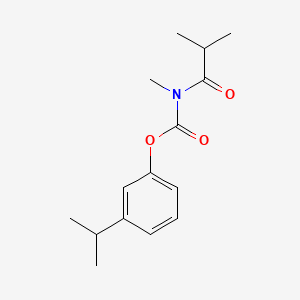
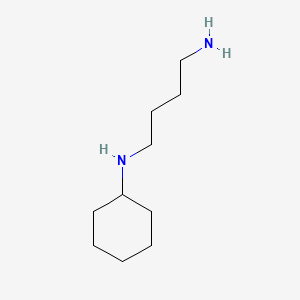
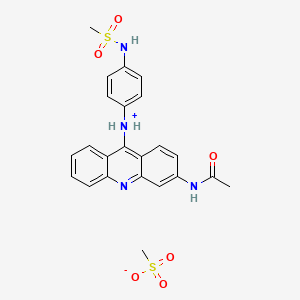
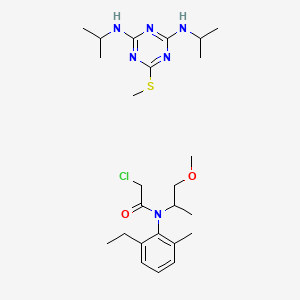
![1-[(3-Hydroxypropyl)amino]-4-(methylamino)anthraquinone](/img/structure/B13765531.png)
